

Quizalofop-P MRL review and confirmatory data assessment

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Compound Focus: Quizalofop-P

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MRL Review Overview

The table below summarizes the core components of the 2024 EFSA assessment, which was triggered by a request to evaluate confirmatory data for **quizalofop-P-tefuryl** and was expanded to include all **quizalofop-P** variants due to shared residue definitions [1] [2].

Assessment Aspect	Details
Legal Framework	Article 12 of Regulation (EC) No 396/2005 (MRL review) [1] [2]
Compounds Assessed	Quizalofop-P-ethyl, Quizalofop-P-tefuryl, Propaquizafop [1] [2]
Applicant	Arysta Life Science Great Britain Limited [1]
Key Outcome	The short-term and long-term intake of residues is unlikely to present a risk to consumer health [1] [2].

Summary of Data Assessment and MRL Changes

EFSA's evaluation found that the required confirmatory data were only fully addressed for a limited number of animal commodities. The following table structures the findings and outcomes [2].

Data Category	Status of Confirmatory Data	Outcome / MRL Modification
Animal Commodities	Data gap fully addressed for muscle, poultry liver, and eggs . Not fully addressed for other livestock commodities (e.g., milk, kidney, other livers) [2].	MRLs for muscle, poultry liver, eggs were confirmed . MRL for poultry fat and milk proposed to be lowered to the Limit of Quantification (LOQ). Risk management decision required for other animal tissues [2].
Plant Commodities	Several data gaps were not addressed , including for herbal infusions, spices, and a wide range of crops (e.g., citrus fruits, berries, leafy vegetables) [2].	Existing MRLs for these commodities require further risk management consideration due to unresolved data gaps [2].
New Uses (Quizalofop-P-tefuryl)	New residue trials were assessed for grapes, sunflower seeds, and soybeans as part of an Article 6 application [1] [2].	MRLs for grapes, sunflower seeds, and soybeans were modified based on the new data [1] [2].

Experimental Protocols from Supporting Literature

While the EFSA opinion focuses on residue trials and analytical methods, other scientific literature investigates the toxicity mechanisms of **quizalofop-p-ethyl**. The methodologies below are cited from these studies.

- **Cytotoxicity Assessment (MTT Assay):** The cytotoxicity of herbicide active ingredients and their commercial formulations was tested in human cell lines (e.g., hepatoma HepG2 cells). Cells are exposed to the test substances, and a yellow tetrazole compound (MTT) is added. Viable cells reduce MTT to purple formazan; the resulting color intensity, measured spectrophotometrically, indicates the level of cell viability. This assay showed that the formulation Targa Super (**quizalofop-p-ethyl**) was more toxic than the active ingredient alone [3].
- **Oxidative Stress Measurement:** The generation of reactive oxygen species (ROS) was measured using a fluorescent probe. After exposing cells to the herbicide, the cell-permeant probe is added. The probe becomes fluorescent upon reaction with ROS, and the fluorescence intensity is measured,

indicating the level of oxidative stress. **Quizalofop-p-ethyl** and its formulation Targa Super were found to induce oxidative stress [3].

- **Necrosis Assay (Toxilight Bioassay):** This assay measures the release of adenylate kinase (AK) from damaged cells into the surrounding culture medium. Severe membrane disruption (a hallmark of necrosis) causes the enzyme to leak out. The amount of AK in the medium is quantified by measuring its activity in a luminescence reaction, providing a direct marker for necrotic cell death. The formulation of metazachlor showed significant membrane disruption compared to its active ingredient [3].
- **ToxTracker Assay:** This stem-cell-based assay uses reporter genes that are activated by specific cellular stress pathways, such as oxidative stress or protein unfolding. When **quizalofop-p-ethyl** and Targa Super were tested, they induced signals related to oxidative stress and the unfolded protein response, providing mechanistic insight into their toxicity profile [3].

Experimental Workflow for MRL Assessment

The following diagram illustrates the general workflow for the confirmatory data assessment and MRL review as conducted by EFSA, integrating both the regulatory process and the types of experimental data evaluated.

> **MRL Assessment Workflow** This diagram outlines the regulatory sequence from the identification of data gaps to the final MRL decision, highlighting the key types of experimental data evaluated in the process.

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